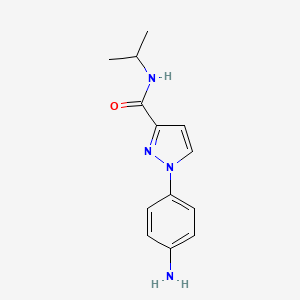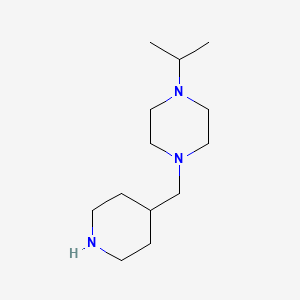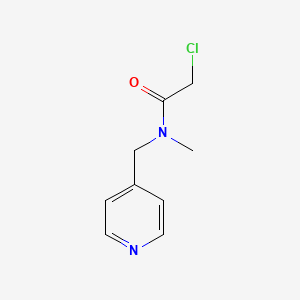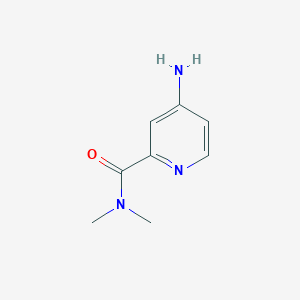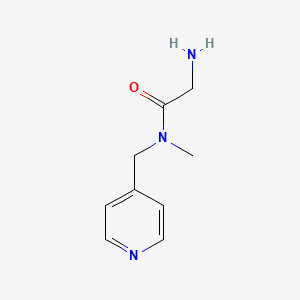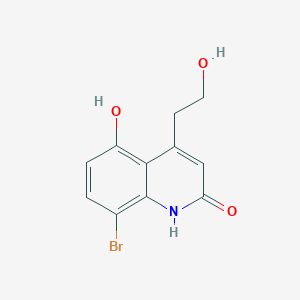
1-(4-aminophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
Overview
Description
1-(4-aminophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. This compound has been widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes.
Mechanism of Action
1-(4-aminophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide works by binding to the CB1 receptor and preventing the activation of the receptor by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system and a reduction in the physiological effects mediated by the CB1 receptor.
Biochemical and Physiological Effects:
1-(4-aminophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of food intake, the reduction of pain and inflammation, and the modulation of memory and learning. This compound has also been shown to have potential therapeutic effects in a number of pathological conditions, including obesity, diabetes, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(4-aminophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has several advantages for laboratory experiments, including its high selectivity for the CB1 receptor, its ability to block the effects of endogenous cannabinoids, and its relatively low toxicity. However, this compound also has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.
Future Directions
There are several future directions for research on 1-(4-aminophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide and its role in the endocannabinoid system. These include the development of more selective CB1 receptor antagonists, the investigation of the effects of 1-(4-aminophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide on other physiological systems, and the exploration of the potential therapeutic applications of this compound in various pathological conditions.
In conclusion, 1-(4-aminophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a synthetic cannabinoid receptor antagonist that has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. This compound has several advantages for laboratory experiments, including its high selectivity for the CB1 receptor and its ability to block the effects of endogenous cannabinoids. However, further research is needed to fully understand the biochemical and physiological effects of 1-(4-aminophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide and its potential therapeutic applications.
Scientific Research Applications
1-(4-aminophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. This compound has been shown to selectively block the cannabinoid receptor type 1 (CB1), which is involved in the regulation of appetite, pain, mood, and memory.
properties
IUPAC Name |
1-(4-aminophenyl)-N-(2-methoxyethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-19-9-7-15-13(18)12-6-8-17(16-12)11-4-2-10(14)3-5-11/h2-6,8H,7,9,14H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTDKQOTEACQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C=C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



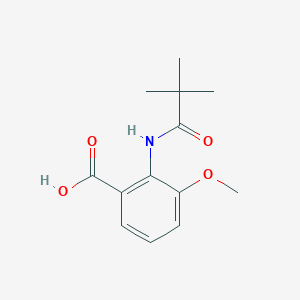
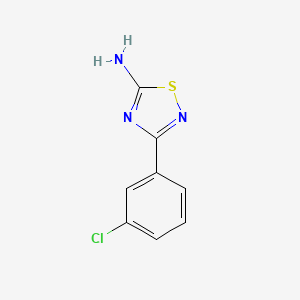
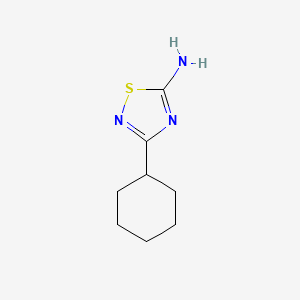
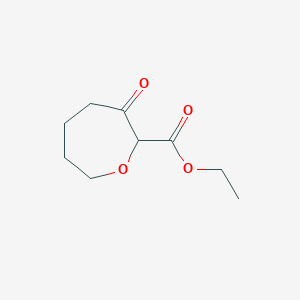

![1-[(Cyclopropylmethyl)amino]propan-2-ol](/img/structure/B3214865.png)
